Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide is a peptide compound composed of the amino acids tyrosine, tryptophan, alanine, and phenylalanine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its distinct properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the peptide, which is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Potential therapeutic applications due to its bioactive properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s sequence.
Comparison with Similar Compounds
Similar Compounds
Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalanine: Similar sequence but lacks the amide group.
Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninol: Similar sequence but contains an alcohol group instead of an amide.
Uniqueness
Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide is unique due to its specific sequence and the presence of an amide group, which can influence its chemical and biological properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.
Properties
CAS No. |
76932-83-7 |
---|---|
Molecular Formula |
C43H46N8O6 |
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C43H46N8O6/c1-25(48-42(56)37(21-28-23-46-34-13-7-5-11-31(28)34)51-41(55)33(44)19-27-15-17-30(52)18-16-27)40(54)50-38(22-29-24-47-35-14-8-6-12-32(29)35)43(57)49-36(39(45)53)20-26-9-3-2-4-10-26/h2-18,23-25,33,36-38,46-47,52H,19-22,44H2,1H3,(H2,45,53)(H,48,56)(H,49,57)(H,50,54)(H,51,55)/t25-,33-,36-,37+,38+/m0/s1 |
InChI Key |
JFMKMZZAVDKJAH-DVFGYWHBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.